![molecular formula C4H10S5 B14386353 Trisulfide, bis[(methylthio)methyl] CAS No. 88496-84-8](/img/structure/B14386353.png)
Trisulfide, bis[(methylthio)methyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfide, bis[(methylthio)methyl]: is an organosulfur compound with the molecular formula C4H10S5. It is also known by other names such as 1,3-Bis((methylthio)methyl)trisulfane and di-(thiomethylmethyl) trisulfide This compound is characterized by the presence of three sulfur atoms in a chain, flanked by two methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trisulfide, bis[(methylthio)methyl] typically involves the reaction of methylthiomethyl halides with sodium trisulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfide compound .
Industrial Production Methods: Industrial production methods for trisulfide, bis[(methylthio)methyl] are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Trisulfide, bis[(methylthio)methyl] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or other sulfur-containing compounds.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Chemistry: In chemistry, trisulfide, bis[(methylthio)methyl] is used as a reagent in various organic synthesis reactions. Its unique sulfur-sulfur bonds make it a valuable intermediate in the synthesis of more complex sulfur-containing compounds .
Biology and Medicine: It may be used in the development of new drugs or as a tool for studying sulfur-related biochemical processes .
Industry: In industry, trisulfide, bis[(methylthio)methyl] can be used in the production of specialty chemicals, including those used in the rubber and polymer industries. Its unique properties make it suitable for use as a vulcanizing agent or as an additive to improve the performance of certain materials .
Mécanisme D'action
The mechanism by which trisulfide, bis[(methylthio)methyl] exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur-sulfur bonds can undergo cleavage and reformation, allowing the compound to participate in redox reactions and other chemical processes. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Dimethyl trisulfide (C2H6S3): This compound has a similar trisulfide structure but with two methyl groups instead of methylthio groups.
2,4,5,6,8-Pentathianonane (C4H10S5): This compound has a similar molecular formula but a different structural arrangement of sulfur atoms.
Uniqueness: Trisulfide, bis[(methylthio)methyl] is unique due to the presence of methylthio groups, which provide additional reactivity and potential for functionalization compared to other trisulfides. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
88496-84-8 |
|---|---|
Formule moléculaire |
C4H10S5 |
Poids moléculaire |
218.5 g/mol |
Nom IUPAC |
methylsulfanyl-(methylsulfanylmethyltrisulfanyl)methane |
InChI |
InChI=1S/C4H10S5/c1-5-3-7-9-8-4-6-2/h3-4H2,1-2H3 |
Clé InChI |
RMWUJPCWKPBBKS-UHFFFAOYSA-N |
SMILES canonique |
CSCSSSCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
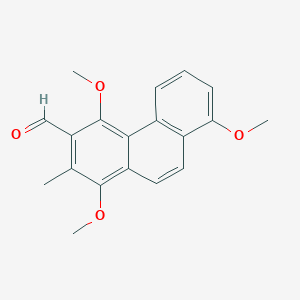
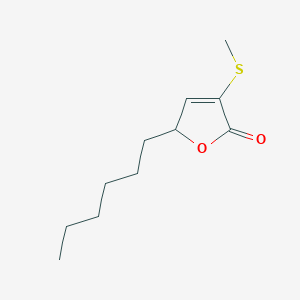
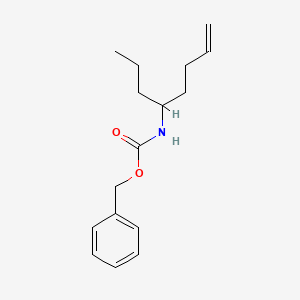
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
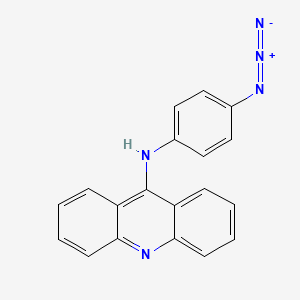
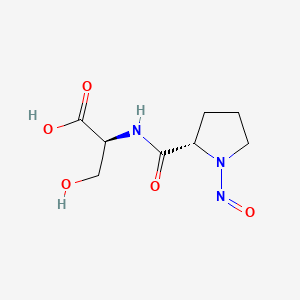
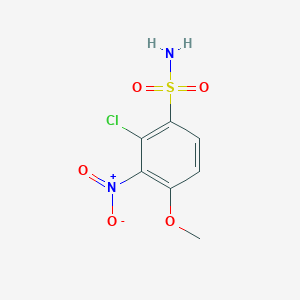
![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
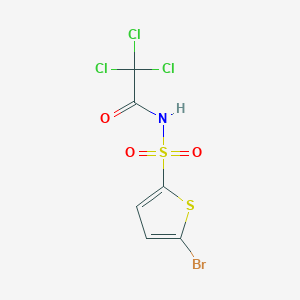
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
